![molecular formula C29H26N6O5S B1192341 4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide](/img/structure/B1192341.png)
4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-818251 is a highy potent hiv-1 entry inhibitor, targeting the gp120 subunit of the hiv-1 envelope (env) trimer, interacting with gp120 residues from the conserved β20-β21 hairpin
Scientific Research Applications
Synthesis and Biological Applications The compound "4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide" and its derivatives are significantly utilized in heterocyclic chemistry. The compound's cyanoacetamide group is particularly notable for its role in the synthesis of various heterocyclic compounds, which exhibit a range of biological activities. For instance, cyanoacetamide is used to synthesize benzothiophenes, which demonstrate promising antitumor and antioxidant activities. These activities are crucial for developing therapeutic agents and understanding cellular mechanisms in cancer and oxidative stress-related diseases (Bialy & Gouda, 2011).
Antimicrobial Properties Several derivatives of the compound show significant antimicrobial activities. For example, compounds synthesized from cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which is structurally related to the compound , have been characterized and evaluated as antimicrobial agents. These findings are instrumental in pharmaceutical research, where there's a constant demand for new and effective antimicrobial agents to combat drug-resistant pathogens (Bondock et al., 2008).
Anti-arrhythmic and Cardiovascular Applications The compound's derivatives are also explored for their potential in cardiovascular medicine. For instance, certain piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, which have structural similarities, show significant anti-arrhythmic activity. This area of research is critical for developing new therapeutic agents for arrhythmias and other cardiovascular disorders (Abdel‐Aziz et al., 2009).
Antituberculosis Activity Compounds synthesized from related structures have demonstrated activity against Mycobacterium tuberculosis, a significant finding given the global health challenge posed by tuberculosis. Some synthesized compounds showed activity in various assays related to tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).
properties
Product Name |
4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide |
---|---|
Molecular Formula |
C29H26N6O5S |
Molecular Weight |
570.624 |
IUPAC Name |
4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C29H26N6O5S/c1-40-22-15-33-24(21-16-41-28(34-21)27(38)31-9-12-36)25-23(22)20(14-32-25)26(37)29(39)35-10-7-18(8-11-35)19(13-30)17-5-3-2-4-6-17/h2-6,14-16,32,36H,7-12H2,1H3,(H,31,38) |
InChI Key |
ZVQKONGCGRQCEO-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)C5=CSC(=N5)C(=O)NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-818251; BMS 818251; BMS818251 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.